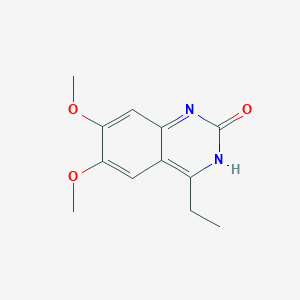

6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone

Description

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

4-ethyl-6,7-dimethoxy-3H-quinazolin-2-one |

InChI |

InChI=1S/C12H14N2O3/c1-4-8-7-5-10(16-2)11(17-3)6-9(7)14-12(15)13-8/h5-6H,4H2,1-3H3,(H,13,14,15) |

InChI Key |

UUPNWGZCJLBKQM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=C(C(=CC2=NC(=O)N1)OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

The compound has shown significant promise in cancer treatment due to its ability to inhibit various protein kinases associated with tumor growth.

- Epidermal Growth Factor Receptor (EGFR) Inhibition : Research indicates that 6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone acts as a potent inhibitor of EGFR tyrosine kinase activity. This inhibition is crucial since overexpression of EGFR is linked to several cancers, including non-small cell lung cancer and breast cancer. The compound's structure allows it to compete effectively with ATP for binding at the active site of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival .

- VEGF Receptor Inhibition : Studies have demonstrated that derivatives of quinazoline compounds, including 6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone, exhibit inhibitory effects on vascular endothelial growth factor receptor (VEGFR), which plays a vital role in angiogenesis. For instance, one study reported that modifications at the C-6 and C-7 positions significantly enhanced the pharmacokinetic profiles of these compounds, leading to improved antitumor efficacy in vivo models .

Anti-inflammatory Properties

Quinazoline derivatives have been explored for their anti-inflammatory effects. 6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone has been implicated in reducing inflammation through various mechanisms:

- Inhibition of Tumor Necrosis Factor Alpha (TNF-α) : Some studies suggest that quinazoline derivatives can inhibit the production of TNF-α in human cell lines. This cytokine is a key mediator in inflammatory responses and targeting its production may provide therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent:

- Bacterial Inhibition : Recent research has indicated that 6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone exhibits antibacterial activity against multi-drug resistant strains of bacteria. The compound was tested alongside silver nanoparticles to enhance its efficacy against Gram-negative and Gram-positive bacteria .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of 6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone is critical for optimizing its pharmacological properties:

| Substituent Position | Effect on Activity |

|---|---|

| C-6 | Enhances EGFR inhibition |

| C-7 | Improves pharmacokinetics |

| C-3' | Hydroxy group enhances VEGFR affinity |

This table summarizes how modifications at different positions on the quinazoline core influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of 6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone:

- Antitumor Efficacy : A study demonstrated that administration of quinazoline derivatives resulted in a dose-dependent reduction in tumor growth in xenograft models .

- Anti-inflammatory Effects : Research showed significant reduction in edema when tested against inflammatory models, suggesting potential use in treating conditions like rheumatoid arthritis .

- Antibacterial Studies : Compounds were evaluated against various bacterial strains, showing promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Chemical Reactions Analysis

Reduction Reactions

The quinazolinone core undergoes selective reduction under controlled conditions. Hydrogenation or catalytic reduction targets the pyrimidine ring, yielding tetrahydroquinazolinone derivatives. For example:

-

Reagent : Palladium on carbon (Pd/C) with hydrogen gas

-

Product : 3,4-Dihydro-6,7-dimethoxy-4-ethyl-2(1H)quinazolinone

-

Significance : Reduced derivatives often exhibit enhanced solubility and modified biological activity.

Cyclization Reactions

The compound participates in cyclization to form fused heterocyclic systems. A notable example involves intramolecular dehydration:

-

Conditions : Phosphorous oxychloride (POCl₃) in dimethylformamide (DMF) at 10°C

-

Product : 2-Methyl-6,7-dimethoxy-4(3H)-quinazolinone via cyclocondensation of methyl 4,5-dimethoxyanthranilate .

Copper-Catalyzed Cross-Coupling Reactions

Recent advances highlight its utility in copper-mediated reactions for functionalizing the quinazolinone scaffold:

These reactions enable modular introduction of aryl or alkyl groups at the 3-position, enhancing structural diversity .

Nucleophilic Substitution

The methoxy groups at positions 6 and 7 can undergo demethylation or substitution under acidic/basic conditions:

-

Reagent : Hydrobromic acid (HBr) in acetic acid

-

Product : 6,7-Dihydroxy-4-ethyl-2(1H)quinazolinone

-

Application : Dihydroxy derivatives serve as precursors for synthesizing halogenated or sulfonated analogs.

Functionalization via Electrophilic Aromatic Substitution

The aromatic ring reacts with electrophiles at activated positions (e.g., para to methoxy groups):

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 5 or 8.

-

Halogenation : Bromine (Br₂) in CHCl₃ yields mono- or di-brominated products.

Mechanistic Insights

Reactivity is governed by:

-

Electronic Effects : Methoxy groups act as electron donors, activating the benzene ring for electrophilic substitution.

-

Steric Effects : The ethyl group at position 4 influences regioselectivity in cross-coupling reactions .

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization and coupling .

Challenges and Optimizations

-

Side Reactions : Competing dimerization occurs under high-temperature conditions, requiring precise stoichiometric control .

-

Catalyst Selection : Cu(OAc)₂ outperforms CuI in minimizing byproducts during cross-coupling .

This compound’s reactivity profile positions it as a critical building block in medicinal chemistry, enabling targeted modifications for drug discovery. Continued exploration of its catalytic and photochemical reactions could unlock further synthetic utility.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of quinazolinones is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of 6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone and analogous compounds:

Impact of Substituents on Pharmacological Activity

- Methoxy vs. Halogen Groups : The 6,7-dimethoxy groups in the target compound improve aqueous solubility compared to dihalogenated analogs (e.g., 6,7-dichloro or 6,8-dibromo derivatives), which are more lipophilic and may exhibit stronger membrane penetration but lower bioavailability .

- Position 4 Substituents : The ethyl group at position 4 provides moderate steric bulk and lipophilicity, balancing metabolic stability and target binding. In contrast, bulkier groups like isopropyl (proquazone) enhance anti-inflammatory activity but may reduce tissue penetration .

- Functional Modifications : Sulfonamide groups (e.g., compound 1d) or fused heterocycles (e.g., imidazo[4,5-g]quinazolines) introduce hydrogen-bonding capabilities, altering target specificity .

Preparation Methods

Reaction Pathway and Intermediate Formation

The conventional synthesis begins with 4,5-dimethoxy-2-nitrobenzoic acid as the starting material. Under sulfuric acid catalysis, esterification with methanol generates 4,5-dimethoxy-2-nitrobenzoic acid methyl ester . Subsequent reduction using iron powder in an acidic medium converts the nitro group to an amine, yielding 4,5-dimethoxy-2-methyl anthranilate . This intermediate undergoes a solid-phase fusion reaction with urea at elevated temperatures, facilitating cyclization to form the quinazolinone core.

Optimization and Yield Considerations

This method achieves an overall yield of approximately 60–70% , attributed to the stability of intermediates and the use of low-cost reagents like urea and iron powder. The absence of volatile solvents during the cyclization step simplifies purification, making it suitable for industrial-scale production. However, the reliance on nitro reduction introduces potential side reactions, necessitating precise control over reaction conditions.

Improved Synthesis via Demethylation and Protective Group Strategies

Regioselective Demethylation and O-Protection

An advanced route involves the regioselective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one using hydrobromic acid (HBr) in acetic acid. This step selectively removes one methoxy group, producing 6-hydroxy-7-methoxy-3H-quinazolin-4-one , which is then protected with a tert-butyldimethylsilyl (TBDMS) group to prevent undesired side reactions.

Chlorination and Ethyl Group Introduction

The protected intermediate undergoes chlorination with phosphoryl chloride (POCl₃) and N,N-diethylaniline, yielding 4-chloro-6-methoxy-7-(TBDMS-oxy)quinazoline . Subsequent nucleophilic substitution with ethylamine introduces the ethyl group at the 4-position, followed by deprotection under mild acidic conditions to restore the hydroxyl group. Final methylation with methyl iodide completes the synthesis, achieving an overall yield of 33% —a significant improvement over earlier methods.

Copper-Catalyzed Isocyanide-Based Cyclocondensation

Novel Catalytic System and Mechanism

A modern approach employs a copper-catalyzed imidoylative cross-coupling between 2-isocyanobenzoates and amines. In this method, ethyl 2-isocyanobenzoate reacts with ethylamine in the presence of Cu(OAc)₂·H₂O and triethylamine (Et₃N) in anisole. The reaction proceeds via a cascade mechanism:

Advantages and Limitations

This one-pot method operates under mild conditions (room temperature to 50°C) and achieves yields of 70–85% . Its versatility allows for the incorporation of diverse amine substrates, enabling structural diversification. However, the requirement for anhydrous conditions and the cost of isocyanide precursors limit large-scale applicability.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Cyclization | 4,5-Dimethoxy-2-nitrobenzoic acid | Iron powder, urea, H₂SO₄ | 60–70% | Low cost, scalable | Side reactions during nitro reduction |

| Demethylation-Protection | 6,7-Dimethoxy-3H-quinazolin-4-one | POCl₃, TBDMSCl, ethylamine | 33% | High regioselectivity, improved purity | Multiple steps, moderate yield |

| Copper-Catalyzed | Ethyl 2-isocyanobenzoate | Cu(OAc)₂, Et₃N, anisole | 70–85% | Mild conditions, structural flexibility | High precursor cost |

Research Findings and Mechanistic Insights

Role of Catalytic Systems

Copper catalysts enhance reaction kinetics by facilitating imidoyl intermediate formation, as demonstrated in kinetic studies. In contrast, acid-mediated cyclization (e.g., H₂SO₄) accelerates ring closure but risks over-dealkylation of methoxy groups.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility in traditional methods but are replaced by greener alternatives like anisole in catalytic routes. Elevated temperatures (>100°C) in urea fusion reactions reduce reaction times but may degrade heat-sensitive intermediates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-dimethoxy-4-ethyl-2(1H)quinazolinone, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives. For example, acylation of 2-aminobenzamide precursors followed by cyclization under basic conditions (e.g., NaOH or KOH) yields the quinazolinone core . Ethyl group introduction at position 4 often involves alkylation using ethyl halides or reductive amination. Reaction optimization (e.g., solvent choice, temperature) is critical: refluxing in DMF with a 1:1.75 molar ratio of reactants improved yields to 74% in one study .

- Data : NMR and EI-MS are standard for structural validation. For instance, ¹H NMR of related derivatives shows characteristic peaks for methoxy groups (δ 3.8–4.0 ppm) and ethyl substituents (δ 1.2–1.4 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing 6,7-dimethoxy-4-ethyl-2(1H)quinazolinone and resolving structural ambiguities?

- Methodology : Multi-nuclear NMR (¹H, ¹³C) combined with X-ray crystallography provides definitive structural assignments. X-ray diffraction confirmed bond lengths and angles in ferrocenyl-substituted analogs, resolving ambiguities in tautomeric forms . For methoxy/ethyl groups, DEPT-135 and HSQC NMR experiments distinguish between overlapping signals in crowded regions .

- Data : EI-MS with [M⁺] peaks (e.g., m/z 369.42 for a related quinazolinone) confirms molecular weight, while elemental analysis validates purity (e.g., C: 71.76% vs. calculated 71.54%) .

Q. How are preliminary biological activities (e.g., enzyme inhibition) screened for this compound?

- Methodology : Standard assays include acetylcholinesterase (AChE) inhibition for Alzheimer’s research (Ellman’s method) and monoamine oxidase (MAO) inhibition via spectrophotometric monitoring of enzymatic byproducts. For example, 6,7-dimethoxy derivatives showed IC₅₀ values of 2.1–3.6 nM against MAO-A, comparable to clorgyline .

- Experimental Design : Dose-response curves (0.1–100 µM) and positive controls (e.g., donepezil for AChE) are used. Thioflavin-T assays assess anti-amyloid aggregation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 6,7-dimethoxy-4-ethyl-2(1H)quinazolinone for selective MAO-B inhibition?

- Methodology : Systematic substitution at positions 2, 3, and 4 with electron-withdrawing/donating groups (e.g., halides, trifluoroethyl) modulates selectivity. Computational docking (DFT or molecular dynamics) predicts binding to MAO-B’s hydrophobic pocket. For example, 3-methyl-3,4-dihydro analogs showed MAO-B IC₅₀ = 0.086 µM due to enhanced lipophilicity .

- Data Contradictions : While 4(3H)-quinazolinones inhibit MAO-A, 2(1H)-quinazolinones (like 6,7-dimethoxy-4-ethyl) may favor MAO-B. Divergent results require cross-validation using recombinant enzyme isoforms .

Q. What strategies resolve low yields in cyclization steps during synthesis?

- Methodology : Green chemistry approaches (e.g., KOH/DMSO suspensions at room temperature) improve atom economy and reduce side reactions. TiO₂ nanoparticles (bio-synthesized from fruit peel extracts) catalyze cyclization with >85% yield under solvent-free conditions .

- Troubleshooting : Contradictory yields (e.g., 31% vs. 74% in similar routes ) may stem from moisture sensitivity. Anhydrous conditions and inert atmospheres (N₂/Ar) are recommended for moisture-sensitive intermediates .

Q. How can computational methods predict the electrochemical behavior of 6,7-dimethoxy-4-ethyl-2(1H)quinazolinone in drug delivery systems?

- Methodology : Density Functional Theory (DFT) simulations model redox properties. For ferrocenyl analogs, DFT matched experimental cyclic voltammetry data, showing one-electron oxidation at the Fc unit (E₁/₂ = 0.45 V vs. Ag/AgCl) .

- Application : Such models guide the design of redox-responsive prodrugs or metal-organic frameworks (MOFs) for controlled release.

Methodological Considerations

- Synthesis Optimization : Prioritize microwave-assisted or flow chemistry to reduce reaction times (e.g., 72 h → 6 h) .

- Biological Assays : Use orthogonal assays (e.g., SPR for binding kinetics) to validate enzyme inhibition results and rule off-target effects .

- Data Reproducibility : Cross-check NMR assignments with 2D techniques (COSY, NOESY) to avoid misassignments in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.